molecular formula C24H26N2O3 B10878465 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10878465
M. Wt: 390.5 g/mol
InChI Key: OXSJVWMBJSNRGC-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a methoxybenzyl group and a naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve halides or sulfonates as leaving groups and nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially modulating their activity. The methoxybenzyl and naphthyloxy groups can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone is unique due to the combination of the methoxybenzyl and naphthyloxy groups, which can confer distinct chemical and biological properties. This combination can enhance the compound’s versatility in various applications, making it a valuable target for further research and development .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C24H26N2O3/c1-28-22-9-6-19(7-10-22)17-25-12-14-26(15-13-25)24(27)18-29-23-11-8-20-4-2-3-5-21(20)16-23/h2-11,16H,12-15,17-18H2,1H3

InChI Key

OXSJVWMBJSNRGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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